2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, commonly known as Dipropylene Glycol Monopropyl Ether (DPnP, CAS: 29911-27-1), is a mid-to-slow evaporating P-series glycol ether that serves as a critical solvo-surfactant and coalescing agent. Structurally combining a lipophilic dipropylene glycol backbone with a propyl ether group, DPnP achieves a highly specific thermodynamic balance between hydrophilic and hydrophobic properties [1]. In procurement and material selection, it is prioritized for its exceptional coupling efficiency, low toxicity profile compared to legacy E-series (ethylene glycol) ethers, and its ability to reduce minimum film formation temperature (MFFT) in waterborne latex systems without compromising drying speeds [2].
Substituting DPnP with adjacent P-series glycol ethers fundamentally disrupts the delicate phase behavior of water-reducible systems. Using the shorter-chain Dipropylene Glycol Monomethyl Ether (DPM) introduces excessive hydrophilicity (100% water solubility), which leads to poor partitioning into the polymer phase, inadequate MFFT reduction, and premature solvent evaporation that causes film defects like blushing [1]. Conversely, substituting with the longer-chain Dipropylene Glycol Monobutyl Ether (DPnB) introduces excessive hydrophobicity (only 4.5% water solubility). While DPnB is a strong coalescent, its low solubility can cause 'shocking'—the localized coagulation of latex emulsions upon addition—and its extremely slow evaporation rate drastically extends tack-free drying times [2]. DPnP occupies the precise chemical middle ground required for stable formulation and optimal processability.
The solubility profile of a glycol ether dictates its partitioning between the aqueous phase and the dispersed polymer particles. DPnP exhibits a moderate water solubility of 19.6 wt% at 25°C. In contrast, the shorter-chain DPM is 100% miscible in water, remaining largely in the aqueous phase rather than softening the polymer, while the longer-chain DPnB is highly hydrophobic with only 4.5 wt% solubility [1]. This intermediate solubility allows DPnP to effectively partition into the resin to reduce MFFT without causing the localized emulsion coagulation ('shocking') frequently observed when incorporating highly hydrophobic solvents like DPnB into sensitive latex systems [2].
| Evidence Dimension | Water Solubility at 25°C |
| Target Compound Data | 19.6 wt% |
| Comparator Or Baseline | DPM (100 wt%) and DPnB (4.5 wt%) |
| Quantified Difference | DPnP is ~4.3x more soluble than DPnB, but strictly non-miscible compared to DPM. |
| Conditions | Aqueous solution at 25°C |
Prevents latex emulsion 'shocking' during manufacturing while ensuring sufficient resin partitioning for proper film formation.
In coating and ink procurement, the relative evaporation rate (RER) determines the open time and final drying speed. DPnP possesses an RER of 0.014 (relative to n-Butyl Acetate = 1.0). This is significantly slower than DPM (RER ~0.035), ensuring the solvent remains in the film long enough to promote complete polymer chain entanglement and leveling [1]. However, it evaporates more than twice as fast as DPnB (RER 0.006) [2]. This specific kinetic profile allows formulations to achieve high-quality coalescing without suffering from the excessively long tack-free times and dirt pick-up issues associated with DPnB.
| Evidence Dimension | Relative Evaporation Rate (n-BuAc = 1.0) |
| Target Compound Data | 0.014 |
| Comparator Or Baseline | DPM (~0.035) and DPnB (0.006) |
| Quantified Difference | 2.3x faster evaporation than DPnB; 2.5x slower than DPM. |
| Conditions | Standard RER assay at 25°C (n-Butyl Acetate = 1.0) |
Allows formulators to balance adequate open time for leveling with rapid final drying to increase production throughput.
DPnP acts as a highly efficient 'solvo-surfactant', combining the dissolving power of a solvent with the interfacial activity of a surfactant. At a 1 wt% active concentration in water at 25°C, DPnP reduces the surface tension of the aqueous system to 27.8 dynes/cm [1]. This is a dramatic reduction from the baseline of pure water (~72 dynes/cm) and outperforms more hydrophilic ethers which lack the necessary hydrophobic tail to efficiently populate the air-water interface [2]. This property eliminates or reduces the need for additional fluorosurfactants or silicone wetting agents in the formulation.
| Evidence Dimension | Dynamic Surface Tension |
| Target Compound Data | 27.8 dynes/cm |
| Comparator Or Baseline | Pure Water (~72 dynes/cm) |
| Quantified Difference | 61% reduction in surface tension at only 1 wt% loading. |
| Conditions | 1 wt% actives in aqueous solution at 25°C |
Enables superior wetting on low-energy substrates in coatings and cleaners, reducing the procurement dependency on expensive specialty surfactants.
DPnP is the optimal coalescent choice when formulating sensitive latex emulsions where highly hydrophobic solvents like DPnB cause localized 'shocking' or coagulation. Its moderate water solubility (19.6 wt%) and optimized evaporation rate (0.014) ensure excellent MFFT reduction while maintaining acceptable tack-free drying times, making it a direct procurement substitute for heavily regulated E-series ethers [1].
Leveraging its solvo-surfactant properties, DPnP is highly effective in cleaning formulations requiring phase coupling between water and oil-soluble soils. Its ability to reduce aqueous surface tension to 27.8 dynes/cm at low concentrations allows for superior wetting of greasy surfaces without the heavy foam generation associated with traditional surfactants [2].
In inkjet and flexographic printing, DPnP provides the necessary open time to prevent premature drying and clogging at the print head, while its surface tension reduction ensures excellent droplet spreading and dot fidelity on low-energy polymer or coated paper substrates [1].
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